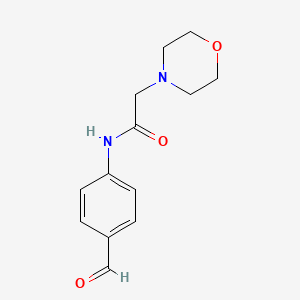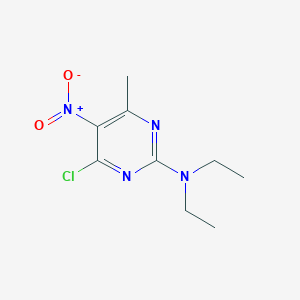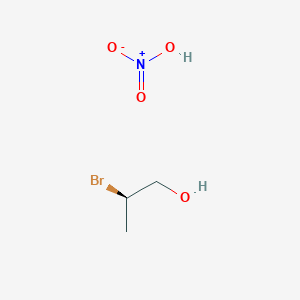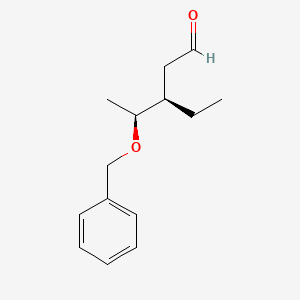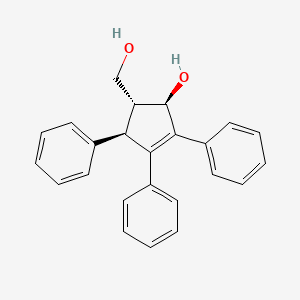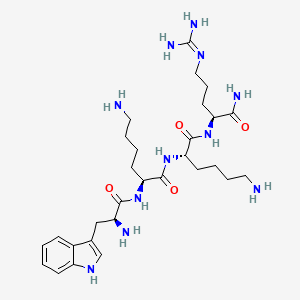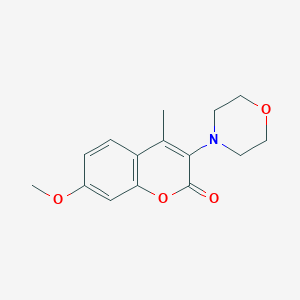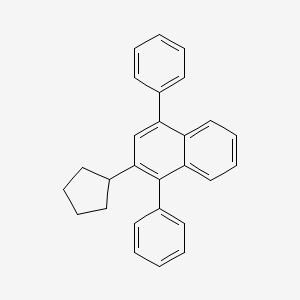
2-Cyclopentyl-1,4-diphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C27H24 It is a derivative of naphthalene, featuring a cyclopentyl group and two phenyl groups attached to the naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,4-diphenylnaphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
2-Cyclopentyl-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Cyclopentyl-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
作用機序
The mechanism of action of 2-Cyclopentyl-1,4-diphenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopentylbenzene: A simpler compound with a cyclopentyl group attached to a benzene ring.
1,4-Diphenylnaphthalene: Lacks the cyclopentyl group but shares the naphthalene core with two phenyl groups.
Cyclopentylphenylmethane: Contains a cyclopentyl group and a phenyl group attached to a methane core.
Uniqueness
2-Cyclopentyl-1,4-diphenylnaphthalene is unique due to the combination of a cyclopentyl group and two phenyl groups attached to the naphthalene core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and potential therapeutic uses .
特性
CAS番号 |
919341-86-9 |
|---|---|
分子式 |
C27H24 |
分子量 |
348.5 g/mol |
IUPAC名 |
2-cyclopentyl-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(21-13-7-8-14-21)27(22-15-5-2-6-16-22)24-18-10-9-17-23(24)25/h1-6,9-12,15-19,21H,7-8,13-14H2 |
InChIキー |
XWDNRYIDUARNBO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


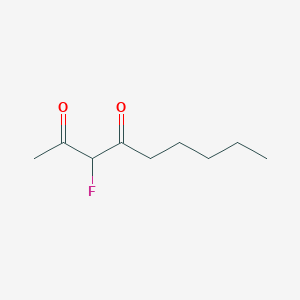
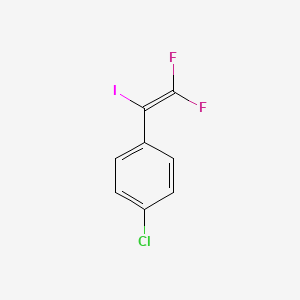
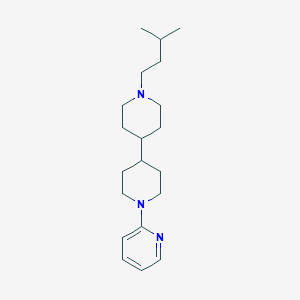
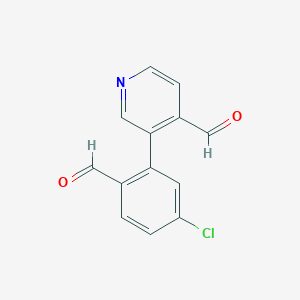
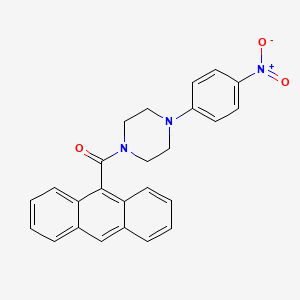
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
